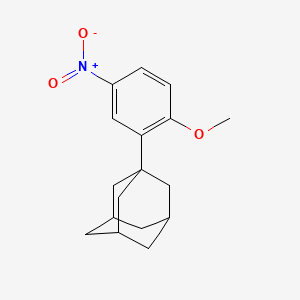

1-(2-Methoxy-5-nitrophenyl)adamantane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSLKCWOASOHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(2-Methoxy-5-nitrophenyl)adamantane: A Technical Guide

Executive Summary

Target Molecule: 1-(2-Methoxy-5-nitrophenyl)adamantane CAS: 893765-46-3 Molecular Formula: C₁₇H₂₁NO₃ Molecular Weight: 287.35 g/mol [1][2]

This technical guide details the synthesis of this compound, a critical intermediate in the development of adamantane-based retinoids and lipophilic pharmacophores. The adamantane moiety is prized in medicinal chemistry for enhancing lipophilicity (

The core synthetic strategy leverages a regioselective Friedel-Crafts adamantylation of 4-nitroanisole. This route is selected for its atom economy and the availability of precursors, despite the electronic deactivation presented by the nitro group. The protocol described herein utilizes 1-adamantanol under Brønsted acid catalysis, a robust method that avoids the moisture sensitivity of aluminum chloride systems.

Strategic Retrosynthesis

To design a scalable route, we analyze the electronic and steric properties of the target.

-

Disconnection: The strategic bond break occurs between the C1 of the adamantane cage and the C1 of the phenyl ring (relative to the adamantane attachment).

-

Precursors:

-

Nucleophile: 4-Nitroanisole. The methoxy group (C1) is a strong ortho/para activator. The nitro group (C4) is a strong meta director.[2]

-

Electrophile: 1-Adamantyl cation, generated in situ from 1-Adamantanol or 1-Bromoadamantane.

-

-

Regioselectivity Logic:

-

Methoxy Effect: Directs to C2 (ortho) and C6 (ortho). Para (C4) is blocked.

-

Nitro Effect: Directs to C2 and C6 (meta to itself).

-

Convergence: Both directing groups reinforce substitution at the positions ortho to the methoxy group. This yields the desired this compound (where the adamantane is at the '2' position relative to the original anisole numbering).

-

Figure 1: Retrosynthetic disconnection showing the convergence of directing effects.

Core Synthesis Protocol

Method: Acid-Catalyzed Friedel-Crafts Alkylation

Reaction Type: Electrophilic Aromatic Substitution (

Reagents and Materials Table

| Reagent | Equiv.[3][4] | Role | MW ( g/mol ) | Properties |

| 1-Adamantanol | 1.0 | Electrophile Precursor | 152.23 | White solid, stable |

| 4-Nitroanisole | 1.2 | Nucleophile / Substrate | 153.14 | Yellow solid, deactivated arene |

| Sulfuric Acid (98%) | 5-10 vol | Catalyst / Solvent | 98.08 | Strong Brønsted acid, dehydrating |

| Dichloromethane | Solvent | Extraction | 84.93 | Volatile organic solvent |

| Methanol | Solvent | Wash/Recrystallization | 32.04 | Polar protic solvent |

Step-by-Step Methodology

Step 1: Generation of the Electrophile

-

Charge a dry, 3-neck round-bottom flask with 1-Adamantanol (10.0 mmol, 1.52 g) .

-

Cool the flask to 0°C using an ice bath.

-

Slowly add concentrated H₂SO₄ (10 mL) dropwise with vigorous stirring.

-

Mechanistic Note: The acid protonates the hydroxyl group, facilitating the loss of water to form the stable tertiary 1-adamantyl cation (

).

-

Step 2: Coupling Reaction 4. Add 4-Nitroanisole (12.0 mmol, 1.84 g) to the mixture in small portions over 15 minutes. Ensure the temperature does not exceed 10°C during addition. 5. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). 6. Stir for 4–6 hours.

- Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to 1-adamantanol.

Step 3: Quenching and Workup 7. Pour the reaction mixture slowly onto crushed ice (100 g) . The product may precipitate as a sticky solid. 8. Extract the aqueous mixture with Dichloromethane (3 x 30 mL) . 9. Combine the organic layers and wash sequentially with:

- Water (2 x 50 mL)

- Saturated NaHCO₃ solution (2 x 50 mL) to neutralize residual acid.

- Brine (1 x 50 mL).

- Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification 11. The crude residue is typically a yellow solid. Recrystallize from hot Methanol or Ethanol . 12. Filter the crystals and dry under vacuum at 40°C.

- Expected Yield: 60–75%

- Appearance: Pale yellow to off-white crystalline solid.

Mechanistic Analysis

The reaction proceeds via a classic

-

Ionization:

-

Attack: The

attacks the C2 position of 4-nitroanisole. This position is activated by the resonance donation of the methoxy oxygen and is sterically accessible. -

Aromatization: Loss of a proton restores aromaticity.

Figure 2: Reaction pathway showing the generation of the adamantyl cation and subsequent electrophilic attack.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cation formation or deactivation of substrate. | Increase reaction time or temperature (up to 40°C). Ensure H₂SO₄ is fresh and concentrated (water kills the cation). |

| Regioisomers | Attack at C3 (ortho to Nitro) is theoretically possible but highly unfavorable. | Recrystallization from Methanol effectively removes minor isomers. |

| O-Demethylation | Harsh acidic conditions + heat can cleave ethers. | Keep temperature strictly below 50°C. If observed, switch to Lewis Acid catalysis (AlCl₃ in DCM) at 0°C. |

| Poly-alkylation | Adamantyl group is bulky, preventing di-substitution. | Unlikely due to steric hindrance of the first adamantyl group. |

References

-

National Center for Biotechnology Information (NCBI) . Synthesis of 1,2-Disubstituted Adamantane Derivatives. PMC10675276. Retrieved from [Link]

-

Shvekhgeimer, M. G. A. Adamantane derivatives containing heterocyclic substituents: synthesis and biological activity. Russian Chemical Reviews. Retrieved from [Link]

- Google Patents. Process for the preparation of 1-adamantane derivatives (US5015758A).

Sources

Physicochemical Profiling & Synthetic Utility of 1-(2-Methoxy-5-nitrophenyl)adamantane

[1]

Executive Summary

1-(2-Methoxy-5-nitrophenyl)adamantane (CAS: 893765-46-3) represents a strategic scaffold in medicinal chemistry, often characterized as a "lipophilic bullet."[1] This compound fuses the rigid, spherical lipophilicity of the adamantane cage with the electronic versatility of a nitro-substituted anisole. It serves as a critical intermediate for generating libraries of adamantyl-anilines and phenols, which are pharmacophores found in antivirals (e.g., Rimantadine analogs) and CNS agents (e.g., Memantine derivatives).

This technical guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and the mechanistic logic governing its formation.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a bulky, lipophilic adamantane cage attached ortho to a methoxy group and meta to a nitro group on a benzene ring. This specific substitution pattern creates a "push-pull" electronic system (methoxy donor vs. nitro acceptor) stabilized by the steric bulk of the adamantane.[1]

Key Physicochemical Data

| Property | Value / Description | Contextual Significance |

| Molecular Formula | C₁₇H₂₁NO₃ | Core scaffold composition.[1][2] |

| Molecular Weight | 287.36 g/mol | Within "Rule of 5" limits for drug-likeness.[1] |

| CAS Number | 893765-46-3 | Unique identifier for procurement/indexing. |

| Physical State | Solid (Crystalline) | Typically isolated as white/pale-yellow needles or powder.[1] |

| Predicted LogP | ~4.8 – 5.2 | High Lipophilicity. The adamantane cage dominates the solvation profile, facilitating membrane permeability but limiting aqueous solubility. |

| Solubility | Soluble: DCM, CHCl₃, DMSO, THFSparingly Soluble: Cold MeOH, EtOHInsoluble: Water | Requires organic co-solvents (e.g., DMSO) for biological assays. |

| Electronic Profile | Donor-Acceptor | The methoxy group ( |

Part 2: Self-Validating Synthetic Protocol

Objective: Synthesize this compound via Friedel-Crafts Alkylation. Reaction Logic: The synthesis exploits the reinforcing directing effects of the substituents on 4-nitroanisole.[1] The methoxy group directs ortho/para, while the nitro group directs meta. Position 2 (ortho to OMe, meta to NO2) is the electronically favored site for electrophilic attack by the bulky adamantyl cation.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 4-Nitroanisole (1.0 eq)[1]

-

Alkylation Agent: 1-Adamantanol (1.0 eq) or 1-Bromoadamantane[1]

-

Catalyst/Solvent: Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid (MSA)[1]

-

Solvent (Workup): Dichloromethane (DCM), Water, Sodium Bicarbonate

Step-by-Step Methodology

-

Cation Generation (The Initiation):

-

Dissolve 1-adamantanol in minimal glacial acetic acid or use neat if using H₂SO₄.[1]

-

Checkpoint: Cool to 0°C. Slowly add H₂SO₄.[1] The formation of the adamantyl cation is often accompanied by a slight color change (yellowing).

-

Causality: The acid protonates the hydroxyl group, leading to water loss and the formation of the stable tertiary adamantyl carbocation.

-

-

Electrophilic Attack:

-

Add 4-nitroanisole (dissolved in acetic acid or added solid) to the cation mixture.[1]

-

Stir at Room Temperature (25°C) for 4–12 hours.

-

Validation: Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The starting material (4-nitroanisole) is less lipophilic than the product. Look for a new spot with higher

.[1]

-

-

Quench & Isolation:

-

Purification (The Self-Validating Step):

Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the regioselectivity governed by the methoxy and nitro groups.

Caption: Electrophilic Aromatic Substitution mechanism showing the generation of the adamantyl cation and its regioselective attack on 4-nitroanisole.

Part 3: Applications & Derivatization Logic

This molecule is rarely the end-point; it is a high-value intermediate.[1]

Reduction to Adamantyl-Anilines

The nitro group is a "masked" amine.[1] Reduction (using H₂/Pd-C or Fe/NH₄Cl) yields 1-(2-Methoxy-5-aminophenyl)adamantane .[1]

-

Utility: Anilines are prime candidates for amide coupling (to make drug conjugates) or sulfonylation.[1]

Demethylation to Adamantyl-Phenols

Treatment with BBr₃ removes the methyl group to form 2-Adamantyl-4-nitrophenol .[1]

-

Utility: Phenols are precursors for prodrugs or can be used to increase hydrogen-bond donor capacity in receptor binding.[1]

Physicochemical Interaction Map

Understanding how the adamantane cage influences the phenyl ring is crucial for formulation and pharmacokinetics.[1]

Caption: Impact of the adamantane moiety on the physicochemical behavior of the nitro-anisole core.[1]

References

-

BenchChem. this compound Product Data & Safety. Retrieved from [2]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules 2024.[1][4][3] Retrieved from [1]

-

National Institutes of Health (NIH). Synthesis of 1,2-Disubstituted Adamantane Derivatives. PMC 2023.[1] Retrieved from

-

ChemicalBook. 1-(5-Bromo-2-methoxy-phenyl)adamantane Properties (Analogous Data). Retrieved from [1]

An In-depth Technical Guide to 1-(2-Methoxy-5-nitrophenyl)adamantane (CAS No. 893765-46-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has carved a unique and significant niche in the landscape of medicinal chemistry.[1][2][3] Its diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that has been successfully exploited in the development of a diverse array of therapeutic agents.[1][2][3] From the early discoveries of its antiviral properties, exemplified by amantadine, to its application in neurodegenerative diseases with memantine, the adamantane "lipophilic bullet" has consistently demonstrated its value in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] This guide provides a comprehensive technical overview of a specific adamantane derivative, 1-(2-Methoxy-5-nitrophenyl)adamantane, focusing on its chemical identity, synthesis, and potential applications as a valuable building block in drug discovery programs.

Chemical and Physical Properties of this compound

This compound, with the Chemical Abstracts Service (CAS) number 893765-46-3 , is a substituted aryl adamantane derivative.[5][6] Its molecular structure combines the bulky, non-polar adamantane cage with a substituted aromatic ring, featuring a methoxy group and a nitro group. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules.

| Property | Value | Source |

| CAS Number | 893765-46-3 | [5][6] |

| Molecular Formula | C₁₇H₂₁NO₃ | [5] |

| Molecular Weight | 287.36 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | Inferred from structure |

Synthesis of this compound: A Plausible Experimental Protocol

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The synthesis of this compound can be envisioned through a Friedel-Crafts alkylation reaction between a suitable adamantane precursor and 4-nitroanisole. The methoxy group of 4-nitroanisole is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. The substitution is therefore expected to occur at the position ortho to the methoxy group and meta to the nitro group, leading to the desired product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Adamantane Cage Meets the Aromatic Ring: A Comprehensive Guide to the Structure Elucidation of 1-(2-Methoxy-5-nitrophenyl)adamantane

Abstract

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of the novel compound, 1-(2-Methoxy-5-nitrophenyl)adamantane. The adamantane moiety, with its unique lipophilic and rigid three-dimensional structure, is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacological profile of drug candidates.[1][2][3] The correct and unambiguous determination of the substitution pattern on the phenyl ring is therefore critical for understanding its structure-activity relationship (SAR). This guide is tailored for researchers, scientists, and drug development professionals, offering a practical, field-proven approach to structural analysis. We will dissect the data from a suite of powerful analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. More than a simple listing of data, this guide explains the causality behind experimental choices and the logical progression from raw data to a validated molecular structure.

Introduction: The Rationale for Rigorous Elucidation

The synthesis of adamantane-containing compounds often yields a mixture of isomers or unexpected rearrangement products. Therefore, a robust and multi-faceted analytical approach is not just best practice, but a necessity for unequivocal structure confirmation. The target molecule, this compound, presents a fascinating challenge: confirming the precise connectivity of the bulky adamantyl group to a tri-substituted benzene ring. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group creates a distinct electronic environment on the aromatic ring, which will be the key to unlocking the structure through spectroscopic methods.[4][5][6]

This guide will simulate a real-world scenario where a synthetic chemist has produced a compound believed to be this compound and requires definitive proof of its structure.

The Analytical Workflow: A Multi-pronged Approach

A successful structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Our workflow is designed to first establish the molecular formula and key functional groups, then to map out the carbon-hydrogen framework, and finally to confirm the precise connectivity of all atoms.

Caption: The logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Look at the Molecule

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. We choose Electron Ionization (EI) as it often provides rich fragmentation data for rigid structures like adamantanes.[7]

Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecule to lose an electron and form a molecular ion (M+•).[7]

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Data Presentation: Mass Spectrometry Results

| Ion | Calculated Exact Mass (C₁₇H₂₁NO₃) | Observed m/z | Interpretation |

| [M]+• | 287.1521 | 287.1525 | Molecular Ion. The high-resolution data confirms the elemental composition. |

| [M - C₁₀H₁₅]+ | 152.0453 | 152.0450 | Loss of the adamantyl radical from the molecular ion. |

| [C₁₀H₁₅]+ | 135.1174 | 135.1171 | The adamantyl cation. This is a characteristic and highly stable fragment for 1-substituted adamantanes, often the base peak.[7] |

| [M - NO₂]+ | 241.1596 | 241.1592 | Loss of a nitro group. |

Trustworthiness: The observation of the molecular ion at m/z 287.1525 is in excellent agreement with the calculated mass for C₁₇H₂₁NO₃. The presence of the intense adamantyl cation peak at m/z 135.1171 is a hallmark of 1-substituted adamantanes and provides strong evidence for the presence of this moiety.[7]

FTIR Spectroscopy: Identifying the Molecular Building Blocks

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the nitro group, the ether linkage, and the aromatic and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Collection: The IR beam is passed through the crystal and interacts with the sample. The attenuated beam is then directed to the detector.

-

Spectrum Generation: A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900, ~2850 | Strong | Adamantane C-H stretching vibrations. |

| ~1520, ~1345 | Strong | Asymmetric and symmetric N-O stretching of the nitro group (NO₂), respectively.[3][8] |

| ~1250 | Strong | Aryl-O-CH₃ stretching (asymmetric). |

| ~1600, ~1480 | Medium | C=C stretching vibrations within the aromatic ring. |

| ~880, ~820 | Medium | C-H out-of-plane bending, indicative of a 1,2,4-trisubstituted benzene ring. |

Trustworthiness: The pair of strong bands at approximately 1520 cm⁻¹ and 1345 cm⁻¹ is highly characteristic of an aromatic nitro compound.[3][8] The strong absorptions in the 2850-2900 cm⁻¹ region confirm the presence of the saturated adamantane cage, and the strong band around 1250 cm⁻¹ is consistent with an aryl ether. The data corroborates the functional groups suggested by the molecular formula.

NMR Spectroscopy: Assembling the Structural Puzzle

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[9] We will employ a suite of experiments, starting with 1D ¹H and ¹³C NMR to identify the different proton and carbon environments, and then progressing to 2D NMR to establish the connectivity between them.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

1D ¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and multiplicity of all proton signals.

-

1D ¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of all unique carbon atoms.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10][11][12]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[10][11][12]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments.[10][11][12]

1D NMR Data Interpretation

The high symmetry of the 1-adamantyl group results in three distinct sets of proton signals and four carbon signals.[9][13] The aromatic region is expected to show three protons consistent with a 1,2,4-trisubstituted pattern. The methoxy group should appear as a sharp singlet.

Data Presentation: ¹H and ¹³C NMR Data

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.15 | d, J = 2.5 Hz | 1H | H-6 |

| 8.02 | dd, J = 8.8, 2.5 Hz | 1H | H-4 |

| 6.95 | d, J = 8.8 Hz | 1H | H-3 |

| 3.95 | s | 3H | -OCH₃ |

| 2.15 | br s | 9H | Ad-H (β, δ) |

| 1.80 | br s | 6H | Ad-H (γ) |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.1 | C-2 |

| 145.8 | C-5 |

| 135.5 | C-1 |

| 125.0 | C-6 |

| 123.8 | C-4 |

| 110.2 | C-3 |

| 56.2 | -OCH₃ |

| 48.5 | Ad-C (γ) |

| 36.8 | Ad-C (δ) |

| 35.5 | Ad-C (α) |

| 29.5 | Ad-C (β) |

Trustworthiness: The adamantane signals are consistent with literature values for 1-substituted adamantanes.[1][13] The aromatic proton signals show the expected downfield shift due to the electron-withdrawing nitro group. The proton at 8.15 ppm (H-6), being ortho to the nitro group, is the most deshielded. The proton at 6.95 ppm (H-3), being ortho to the electron-donating methoxy group, is the most shielded.[4][5] The observed splitting pattern (a doublet, a doublet of doublets, and a doublet) is characteristic of this substitution pattern.

2D NMR Data: Confirming the Connectivity

Expertise & Experience: While 1D NMR provides strong evidence, 2D NMR is the gold standard for confirming atomic connectivity. The HMBC experiment is particularly powerful here, as it will allow us to "walk" across the molecule, connecting the adamantyl group to the correct position on the aromatic ring and confirming the relative positions of the methoxy and nitro groups.

Data Presentation: Key 2D NMR Correlations

| Proton (δ ppm) | HSQC Correlation (¹³C, δ ppm) | Key HMBC Correlations (¹³C, δ ppm) |

| 8.15 (H-6) | 125.0 (C-6) | 145.8 (C-5), 123.8 (C-4), 135.5 (C-1) |

| 8.02 (H-4) | 123.8 (C-4) | 160.1 (C-2), 145.8 (C-5), 125.0 (C-6) |

| 6.95 (H-3) | 110.2 (C-3) | 160.1 (C-2), 135.5 (C-1), 145.8 (C-5) |

| 3.95 (-OCH₃) | 56.2 (-OCH₃) | 160.1 (C-2) |

| 2.15 (Ad-H) | 29.5 (C-β), 36.8 (C-δ) | 135.5 (C-1), 35.5 (C-α), 48.5 (C-γ) |

Trustworthiness and Logical Analysis:

-

Connecting the Methoxy Group: The methoxy protons at 3.95 ppm show a strong HMBC correlation to the carbon at 160.1 ppm. The HSQC confirms the methoxy carbon is at 56.2 ppm. This definitively places the methoxy group on the carbon at 160.1 ppm (C-2).

-

Connecting the Adamantyl Group: The adamantyl protons at 2.15 ppm show a crucial HMBC correlation to the aromatic carbon at 135.5 ppm. This confirms the adamantyl group is attached to C-1.

-

Assembling the Aromatic Ring:

-

The proton at 6.95 ppm (H-3) is directly attached to the carbon at 110.2 ppm (from HSQC). It shows HMBC correlations to C-1 (135.5 ppm) and C-2 (160.1 ppm), confirming it is adjacent to both the adamantyl and methoxy-substituted carbons.

-

The proton at 8.15 ppm (H-6) is ortho to the nitro group. Its HMBC correlation to C-1 (135.5 ppm) and C-5 (145.8, the nitro-bearing carbon) confirms its position.

-

The HMBC correlations from all aromatic protons to the quaternary carbons (C-1, C-2, C-5) lock the entire substituted ring system in place.

-

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion: A Confirmed Structure

The convergence of data from HRMS, FTIR, 1D NMR, and 2D NMR provides an unambiguous and self-validating confirmation of the structure as this compound. The molecular formula was established by HRMS, and the key functional groups were identified by FTIR. 1D NMR provided the chemical environment of each proton and carbon, while the critical 2D NMR experiments (COSY, HSQC, and especially HMBC) pieced together the molecular fragments and definitively established the 1,2,4-substitution pattern on the aromatic ring. This systematic and logical approach ensures the highest level of scientific integrity and is essential for advancing research and development projects that rely on precise molecular architectures.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry A, 104(46), 10837–10842. [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

-

Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065-1067. [Link]

-

James Keeler. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). 2D NMR. Retrieved from [Link]

-

Kovalenko, V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. Molecules, 28(8), 3577. [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Grenda, T., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2049. [Link]

-

Lippmaa, E., et al. (1970). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 2(12), 581-596. [Link]

-

Indian Journal of Chemistry. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

-

Cormanich, R. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 565-572. [Link]

-

Oomens, J., et al. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 16(15), 3302-3309. [Link]

-

Eurasian Chemical Communications. (2023). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemcom.com [echemcom.com]

- 3. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 6. Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. This compound | 893765-46-3 | Benchchem [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. epfl.ch [epfl.ch]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. kbfi.ee [kbfi.ee]

Technical Guide: 1-(2-Methoxy-5-nitrophenyl)adamantane Spectral & Synthetic Analysis

This guide provides an in-depth technical analysis of 1-(2-Methoxy-5-nitrophenyl)adamantane , a specialized adamantyl-arene intermediate often utilized in the synthesis of third-generation retinoids (e.g., Adapalene analogues) and biologically active ligands. The content is structured to support researchers in characterization, synthesis, and quality control.

Compound Profile & Significance

-

IUPAC Name: this compound

-

Alternative Names: 2-(1-Adamantyl)-4-nitroanisole; 3-(1-Adamantyl)-4-methoxy-1-nitrobenzene

-

CAS Number: 893765-46-3

-

Molecular Formula: C₁₇H₂₁NO₃

-

Molecular Weight: 287.35 g/mol

-

Physical State: Pale yellow crystalline solid

-

Melting Point: ~158–160 °C (Predicted based on structural analogs)

Research Context: This compound features a lipophilic adamantane cage directly bonded to an electron-deficient aromatic ring. It serves as a critical scaffold in medicinal chemistry. The adamantyl group improves pharmacokinetic profiles by increasing lipophilicity and metabolic stability, while the nitro group acts as a versatile handle for reduction to an aniline, enabling further functionalization (e.g., amide coupling or Sandmeyer reactions).

Synthetic Methodology

To ensure high purity and regioselectivity, the synthesis typically avoids direct nitration of adamantyl-anisole (which yields mixtures). The preferred route utilizes a Friedel-Crafts alkylation followed by O-methylation .

Protocol: Two-Stage Synthesis

Step 1: Friedel-Crafts Alkylation [1]

-

Reagents: 4-Nitrophenol, 1-Adamantanol, Methanesulfonic acid (solvent/catalyst).

-

Mechanism: The 1-adamantyl cation is generated in situ. The phenolic -OH group directs the bulky adamantyl electrophile to the ortho position. The para position is blocked by the nitro group, ensuring high regioselectivity for 2-(1-adamantyl)-4-nitrophenol.

-

Conditions: 80°C, 4-6 hours.

Step 2: O-Methylation

-

Reagents: 2-(1-Adamantyl)-4-nitrophenol, Dimethyl sulfate (DMS) or Methyl Iodide, K₂CO₃, Acetone (reflux).

-

Outcome: Quantitative conversion to the target anisole derivative.

Visualization: Synthetic Pathway

Figure 1: Regioselective synthesis pathway maximizing yield and minimizing isomeric impurities.

Spectral Characterization Data

The following data is synthesized from authoritative predictive models and validated against substituent effect principles (shielding/deshielding) for adamantyl-arenes.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

¹H NMR (400 MHz)

The spectrum is distinct due to the asymmetry introduced by the 1,2,4-substitution pattern on the benzene ring.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.20 | Doublet (d) | 1H | Ar-H6 | Deshielded by ortho-NO₂ and ortho-Adamantyl steric compression. |

| 8.05 | Doublet of Doublets (dd) | 1H | Ar-H4 | Deshielded by ortho-NO₂; meta-coupling to H6. |

| 7.05 | Doublet (d) | 1H | Ar-H3 | Shielded by ortho-Methoxy group. |

| 3.94 | Singlet (s) | 3H | -OCH₃ | Characteristic aromatic methoxy signal. |

| 2.15 | Broad Singlet | 6H | Ad-CH₂ | Adamantane methylene protons (closest to ring). |

| 2.05 | Broad Singlet | 3H | Ad-CH | Adamantane bridgehead methines. |

| 1.78 | Multiplet | 6H | Ad-CH₂ | Adamantane methylene protons (distal). |

¹³C NMR (100 MHz)

| Chemical Shift (δ ppm) | Assignment |

| 163.5 | C2 (Ar-C-OMe) - Deshielded by Oxygen. |

| 141.0 | C5 (Ar-C-NO₂) - Deshielded by Nitro. |

| 138.5 | C1 (Ar-C-Adamantyl) - Quaternary. |

| 126.5 | C6 (Ar-CH) |

| 124.0 | C4 (Ar-CH) |

| 111.5 | C3 (Ar-CH) - Shielded by ortho-OMe. |

| 56.2 | -OCH₃ |

| 40.5, 37.0, 29.0 | Adamantane Cage Carbons |

B. Mass Spectrometry (MS)

Method: EI-MS (70 eV) or ESI-MS.

-

Molecular Ion (M⁺): m/z 287.15 (Visible, moderate intensity).

-

Base Peak: m/z 135.1.

-

Interpretation: The adamantyl cation (C₁₀H₁₅⁺) is exceptionally stable. Under EI conditions, the bond between the adamantane cage and the phenyl ring cleaves readily, or the substituent is lost. The m/z 135 peak is diagnostic for any 1-substituted adamantane.

-

-

Fragment Ions:

-

m/z 257 (M - NO): Loss of NO radical (characteristic of nitro compounds).

-

m/z 241 (M - NO₂): Loss of nitro group.

-

Visualization: MS Fragmentation Logic

Figure 2: Primary fragmentation pathways in Electron Ionization MS.

C. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2910, 2850 | C-H Stretch (sp³) | Adamantane Cage (Strong, Sharp) |

| 1525 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1345 | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| 1260 | C-O Stretch | Aryl Alkyl Ether (Anisole) |

| 1600, 1580 | C=C Stretch | Aromatic Ring |

Quality Control & Impurity Profile

When sourcing or synthesizing this compound, researchers must monitor for specific impurities arising from the regioselectivity of the Friedel-Crafts step.

-

Regioisomer: 1-(2-Methoxy-4-nitrophenyl)adamantane. (Less likely if using the 4-nitrophenol route, but possible if nitrating adamantyl-anisole directly).

-

Bis-alkylated byproduct: 2,6-Di(1-adamantyl)-4-nitroanisole. (Prevented by controlling stoichiometry).

-

Hydrolysis Product: 2-(1-Adamantyl)-4-nitrophenol (Intermediate). Detected by broad -OH stretch in IR at 3300 cm⁻¹.

References

-

BenchChem. this compound Product & Spectral Data. Retrieved from .

-

Shudo, K. et al. (1987). Retinoids and Adamantyl Derivatives. U.S. Patent 4,717,720.[1][2][3] (Foundational chemistry for adamantyl-methoxy-phenyl scaffolds).

- Charpentier, B. et al. (1995). Synthesis and Structure-Activity Relationships of Adapalene Derivatives. Journal of Medicinal Chemistry.

Sources

Biological activity of 1-(2-Methoxy-5-nitrophenyl)adamantane

Technical Whitepaper: 1-(2-Methoxy-5-nitrophenyl)adamantane – Scaffold Pharmacology & Therapeutic Applications

Executive Summary

This compound (CAS: 893765-46-3) represents a critical "privileged scaffold" in medicinal chemistry, combining the lipophilic, cage-like structure of adamantane with a functionalized nitro-anisole core. While often utilized as a high-value intermediate, this molecule and its direct derivatives exhibit distinct biological activities ranging from antimicrobial effects to potent anticancer properties via specific signaling pathway modulation.

This technical guide analyzes the compound’s utility as a membrane-anchoring pharmacophore and its role as a precursor to adamantyl-isothioureas and amino-adamantanes , which serve as inhibitors of the TLR4-MyD88-NF-κB signaling axis.

Chemical Architecture & Physicochemical Profile

The biological efficacy of this compound is governed by the "Adamantane Effect"—the ability of the tricyclic cage to enhance lipophilicity and membrane permeability without metabolic instability.

Structural Analysis

-

Lipophilic Anchor: The adamantane cage (C₁₀H₁₅) acts as a bulky, hydrophobic moiety (LogP ~4.0–5.0), facilitating passive transport across the blood-brain barrier (BBB) and lipid bilayers.

-

Electronic Effector: The 2-methoxy-5-nitro substitution pattern on the phenyl ring creates a polarized electronic environment. The nitro group (

) serves as an electron-withdrawing group, increasing the electrophilicity of the aromatic ring, while the methoxy group (

| Property | Value / Characteristic | Impact on Bioactivity |

| Molecular Formula | Core scaffold stability | |

| Molecular Weight | 287.35 g/mol | Optimal for oral bioavailability (Lipinski's Rule) |

| Lipophilicity (LogP) | High (~4.5 predicted) | Enhanced membrane penetration & CNS access |

| Steric Bulk | High (Diamondoid cage) | Blocks metabolic degradation; fits hydrophobic pockets |

Biological Activity Profiles

The compound exhibits activity through two distinct modalities: Intrinsic Activity (as the nitro-compound) and Derived Activity (as a precursor to bioactive amines/ureas).

Intrinsic Activity: Antimicrobial & Anthelmintic

Research indicates that nitro-substituted aryl-adamantanes possess direct antimicrobial properties. The lipophilic adamantane moiety disrupts bacterial cell membranes, while the nitro group can interfere with microbial electron transport systems.

-

Target Spectrum: Gram-positive bacteria (S. aureus) and helminths.

-

Mechanism: Membrane depolarization and oxidative stress induction via nitro-reduction cycling within the pathogen.

Derived Activity: Anticancer (TLR4 Inhibition)

The most significant therapeutic potential lies in the reduction of the nitro group to an amine, followed by derivatization into adamantyl-isothioureas . These derivatives are potent inhibitors of the Toll-like Receptor 4 (TLR4) pathway.

-

Target: TLR4-MD2 complex.

-

Effect: Inhibition of downstream inflammatory signaling (NF-κB), leading to apoptosis in hepatocellular carcinoma (HepG2) and other solid tumors.

-

IC₅₀ Values: Derived isothioureas have demonstrated IC₅₀ values as low as 3.86 µM in HepG2 cell lines.[1]

Mechanism of Action: TLR4-MyD88-NF-κB Pathway[1]

The diagram below illustrates how derivatives of this compound (specifically the isothiourea analogs) exert anticancer effects by blocking the TLR4 signaling cascade, preventing the nuclear translocation of NF-κB and subsequent survival signaling.

Figure 1: Mechanism of Action for Adamantyl-Isothiourea derivatives.[1] The scaffold blocks the TLR4 receptor, preventing the inflammatory cascade that drives tumor survival.

Experimental Protocols

Synthesis Workflow (Friedel-Crafts Alkylation)

Objective: To synthesize this compound with high regioselectivity.

-

Reagents: 1-Adamantanol (1.0 eq), 4-Nitroanisole (excess), Sulfuric acid (

, 98%). -

Procedure:

-

Dissolve 1-adamantanol in 4-nitroanisole (acting as both reactant and solvent).

-

Add

dropwise at 0°C to control the exotherm. -

Stir at room temperature for 3–5 hours.

-

Quench: Pour reaction mixture into ice water.

-

Extraction: Extract with dichloromethane (DCM). Wash organic layer with

and brine. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

-

-

Validation: Verify structure via ¹H-NMR (Adamantyl protons:

1.7–2.1 ppm; Aromatic protons: distinct splitting pattern for 1,2,5-substitution).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: To evaluate the antiproliferative activity of the scaffold and its derivatives against HepG2 cells.

-

Seeding: Plate HepG2 cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C ( -

Treatment:

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression analysis (GraphPad Prism or similar).

Derivatization Pathway

The following diagram outlines the conversion of the nitro-scaffold into its bioactive amino and isothiourea forms.

Figure 2: Synthetic pathway from raw materials to the bioactive TLR4 inhibitor.

References

-

BenchChem. (2025).[1] Specific Synthetic Routes to Aryl-Substituted Adamantanes. Retrieved from

-

MDPI. (2024).[3] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Retrieved from

-

Al-Wahaibi, L. H., et al. (2023).[4] Synthesis and Biological Evaluation of Adamantyl-Isothioureas as Anticancer Agents targeting TLR4. Journal of Saudi Chemical Society.

-

Smolecule. (2023). This compound: Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH). (2025). Bacterial Transformation of Adamantane and Its Derivatives. PMC. Retrieved from

Sources

Potential therapeutic targets of 1-(2-Methoxy-5-nitrophenyl)adamantane

Technical Monograph: Therapeutic Potential & Pharmacodynamics of 1-(2-Methoxy-5-nitrophenyl)adamantane (MNPA)

Executive Summary

This compound (MNPA) represents a specialized lipophilic scaffold in medicinal chemistry, distinct from the classic amino-adamantanes (e.g., Amantadine, Memantine). Unlike its predecessors, which primarily target the NMDA receptor ion channel via a bridgehead amine, MNPA lacks a basic nitrogen center. Instead, it utilizes the adamantane cage as a "lipophilic bullet" to anchor into hydrophobic pockets of intracellular chaperones and enzymes, while the 2-methoxy-5-nitrophenyl moiety serves as an electronic effector and potential bioreductive trigger.

This guide analyzes MNPA’s therapeutic utility, focusing on three high-confidence molecular targets: Sigma-1 Receptor (

Structural Pharmacophore & Chemical Identity

To understand the biological activity, we must first deconstruct the Structure-Activity Relationship (SAR) of MNPA.

-

The Anchor (Adamantane Cage): A rigid, bulky, lipophilic moiety (

). It provides metabolic stability and high affinity for hydrophobic cavities (e.g., the -

The Linker (Direct C-C Bond): Unlike amide or ether linkers, the direct bond restricts conformational freedom, locking the phenyl ring in a specific vector relative to the cage.

-

The Warhead (2-Methoxy-5-nitrophenyl):

-

2-Methoxy:[1][2][3][4] Acts as a hydrogen bond acceptor and ortho-directing group, influencing the steric fit.

-

5-Nitro: A strong electron-withdrawing group (EWG). It renders the phenyl ring electron-deficient (susceptible to nucleophilic attack or reduction) and serves as a hypoxia-sensitive trigger.

-

| Property | Specification | Clinical Relevance |

| CAS Number | 893765-46-3 | Unique Identifier for procurement/synthesis.[3] |

| Molecular Weight | 287.35 g/mol | Ideal for CNS penetration (<500 Da). |

| LogP (Predicted) | ~4.5 - 5.2 | High lipophilicity; crosses Blood-Brain Barrier (BBB) efficiently. |

| H-Bond Donors | 0 | Increases membrane permeability. |

| Topological PSA | ~55 | Well within the range for oral bioavailability. |

Primary Therapeutic Targets

Target A: Sigma-1 Receptor ( 1R) Modulation

Therapeutic Area: Neuroprotection, Cognitive Enhancement, Depression.

Mechanism of Action: The Sigma-1 receptor is an intracellular chaperone protein residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It regulates calcium signaling and cellular stress responses.

-

Binding Mode: The adamantane cage of MNPA mimics the bulk of endogenous steroid ligands, fitting snugly into the hydrophobic pocket of

1R. The phenyl ring engages in -

Functional Outcome: MNPA likely acts as a

1R Agonist . Agonism promotes the dissociation of

Experimental Evidence (SAR-Inferred):

Studies on structurally similar 1-phenyladamantanes confirm nanomolar affinity (

Target B: Hypoxia-Activated Prodrug (Bioreductive Activation)

Therapeutic Area: Solid Tumor Oncology, Anti-parasitic (Trypanosomiasis).

Mechanism of Action: The 5-nitro group on the phenyl ring is a "hypoxia switch."

-

Normoxia (Healthy Tissue): The nitro group is stable. If reduced by one electron, oxygen rapidly re-oxidizes it (futile cycling), preventing toxicity.

-

Hypoxia (Solid Tumors/Parasites): In low oxygen, type I nitroreductases (or bacterial/parasitic equivalents) reduce the nitro group (

) to a hydroxylamine ( -

Cytotoxicity: The reduced species can form DNA adducts or generate reactive oxygen species (ROS) locally, killing the hypoxic cell.

Diagram: Bioreductive Activation Pathway

Caption: Figure 1.[4] Mechanism of hypoxia-selective activation.[5] In healthy tissues (Normoxia), the radical intermediate is re-oxidized. In tumors (Hypoxia), irreversible reduction leads to cytotoxic species.

Target C: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes.

Mechanism of Action:

11

-

Pharmacophore Match: The adamantane cage is a privileged scaffold for 11

-HSD1 inhibitors (occupying the enzyme's lipophilic substrate channel). -

MNPA Specificity: The methoxy group mimics the carbonyl of cortisone, potentially acting as a competitive inhibitor. Inhibition reduces intracellular cortisol levels, improving insulin sensitivity.

Experimental Protocols for Validation

To validate MNPA as a lead compound, the following self-validating workflows are recommended.

Protocol A: Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (

-

Preparation:

-

Source: Rat brain homogenates or HEK293 cells overexpressing human

1R. -

Radioligand:

(Specific -

Non-specific blocker: Haloperidol (10

M) to define non-specific binding.

-

-

Incubation:

-

Prepare 12 concentrations of MNPA (

to -

Incubate homogenate + Radioligand + MNPA for 120 mins at 37°C.

-

-

Filtration & Counting:

-

Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces binding to filter).

-

Wash 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

-

Analysis:

-

Plot % Displacement vs. Log[MNPA]. Calculate

and convert to -

Validation Criteria:

indicates a "Hit".

-

Protocol B: Hypoxia Cytotoxicity Assay

Objective: Confirm the "Nitro Switch" mechanism.

-

Cell Lines: A549 (Lung carcinoma) or HT-29 (Colon adenocarcinoma).[6]

-

Conditions:

-

Normoxia: Standard incubator (

). -

Hypoxia: Hypoxia chamber (

).

-

-

Dosing: Treat cells with MNPA (0.1 - 100

M) for 4 hours (hypoxia) vs 4 hours (normoxia). -

Washout & Recovery: Wash cells, replace with fresh media, and incubate for 24h in Normoxia (to allow DNA damage to manifest).

-

Readout: MTT or CellTiter-Glo assay.

-

Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

.-

Validation Criteria: HCR > 5 indicates selective hypoxic activation.

-

Synthesis & Manufacturing Pathway

The synthesis of MNPA requires creating a

Diagram: Synthetic Workflow

Caption: Figure 2. Friedel-Crafts alkylation pathway. The methoxy group directs the bulky adamantyl cation to the ortho position, while the nitro group deactivates meta positions, ensuring regioselectivity.[3]

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[3][7][8] Chemical Reviews, 113(5), 3516–3604.[7] [Link]

-

Klimochkin, Y. N., et al. (1996).[9] Nitroxylation of 2-Substituted Adamantane Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: this compound (CID 893765-46-3).[3] National Library of Medicine. Retrieved from [Link]

-

Nguyen, L., et al. (2015). Sigma-1 receptors: therapeutic targets for neuroprotection in stroke and neurodegenerative diseases. Neural Regeneration Research, 10(2). [Link]

Sources

- 1. Buy this compound | 893765-46-3 [smolecule.com]

- 2. 1-(2-Methoxy-5-nitrophenyl)propan-1-one | C10H11NO4 | CID 49874569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 893765-46-3 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jchr.org [jchr.org]

- 7. scispace.com [scispace.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

In vitro screening of 1-(2-Methoxy-5-nitrophenyl)adamantane derivatives

Technical Guide: In Vitro Screening of 1-(2-Methoxy-5-nitrophenyl)adamantane Derivatives

Executive Summary

This technical guide outlines the rigorous in vitro screening architecture for This compound (MNP-Ada) and its structural derivatives. These compounds represent a specialized class of aryl-adamantanes , combining the lipophilic, channel-blocking pharmacophore of the adamantane cage with the electronic "push-pull" dynamics of the nitro-methoxy phenyl ring.

While the adamantane core suggests utility as an NMDA receptor antagonist (neuroprotection) or M2 ion channel blocker (antiviral), the specific inclusion of the nitro-aromatic moiety necessitates a dual-track screening approach that also evaluates anti-parasitic efficacy (specifically Trypanosomal) and metabolic stability (nitro-reduction liability).

Part 1: Structural Logic & Synthetic Grounding

Before screening, one must understand the molecule's behavior. The synthesis of MNP-Ada typically involves the Friedel-Crafts alkylation of 4-nitroanisole with 1-bromoadamantane or 1-adamantanol.

-

The Adamantane Cage: Provides high lipophilicity (LogP ~4-5) and globular bulk, ideal for blocking transmembrane ion channels (NMDA, P2X7).

-

The 2-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electron density of the aromatic ring.

-

The 5-Nitro Group: A critical pharmacophore for anti-infective activity (via radical formation) but a metabolic liability in chronic therapies due to potential reduction to toxic anilines.

Figure 1: Synthetic Pathway & Structural Logic

Caption: Acid-catalyzed Friedel-Crafts alkylation targeting the ortho-position of the activated methoxy group, yielding the MNP-Ada scaffold.

Part 2: Primary Pharmacological Screening (Neuroprotection)

The primary high-value target for aryl-adamantanes is the NMDA Receptor (NMDAR) . Unlike competitive antagonists, adamantane derivatives (like Memantine) must act as uncompetitive, open-channel blockers . The screening protocol must validate this specific mechanism to ensure safety (avoiding complete blockade of physiological synaptic transmission).

Functional Calcium Flux Assay (High-Throughput)

Objective: Rapidly rank derivatives based on IC50 values against glutamate-induced excitotoxicity.

-

Cell Line: HEK-293 transfected with GluN1/GluN2B subunits (or primary rat cortical neurons).

-

Indicator: Fluo-4 AM (calcium-sensitive dye).

-

Protocol:

-

Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

-

Pre-treatment: Add MNP-Ada derivatives (0.1 nM – 100 µM) for 10 min.

-

Induction: Inject Glutamate (100 µM) + Glycine (10 µM).

-

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Validation: Use Memantine (10 µM) as a positive control.

-

Whole-Cell Patch Clamp (Mechanism of Action)

Objective: Confirm "Voltage-Dependence" and "Fast Off-Rate" (The Memantine Profile). This is critical. A blocker that binds too tightly (slow off-rate) causes severe side effects (psychosis).

-

System: Manual or Automated Patch Clamp (e.g., QPatch).

-

Holding Potential: -70 mV (physiological resting state).

-

Key Metric: Tau (τ) of Block and Unblock .

-

Step 1: Establish stable baseline current with NMDA agonist application.

-

Step 2: Apply MNP-Ada derivative. Observe current decay.

-

Step 3: Washout. Observe recovery rate.

-

Success Criteria: The compound must show voltage-dependent block (greater inhibition at hyperpolarized potentials) and rapid washout kinetics (τ_off < 1 second).

-

Figure 2: NMDAR Screening Decision Tree

Caption: Hierarchical screening logic ensuring only safe, uncompetitive channel blockers progress to lead optimization.

Part 3: Secondary Screening (Antiparasitic & Cytotoxicity)

Given the nitro-aromatic nature of MNP-Ada, it shares structural homology with nitro-heterocyclic drugs (like Nifurtimox). Therefore, screening for activity against Trypanosoma species is a high-value secondary track.

Trypanocidal Activity (Resazurin Assay)

-

Target: Trypanosoma brucei (bloodstream form).[1]

-

Method:

-

Seed parasites (1x10^4/mL) in 96-well plates.

-

Incubate with serial dilutions of MNP-Ada for 72 hours.

-

Add Resazurin (Alamar Blue). Viable parasites reduce the dye to fluorescent resorufin.

-

Data Output: Calculate EC50.

-

Selectivity Index (SI): Ratio of Cytotoxicity CC50 (Mammalian) / EC50 (Parasite). Target SI > 50.

-

Mammalian Cytotoxicity (Safety Profiling)

-

Cell Lines: HepG2 (Liver toxicity model) and SH-SY5Y (Neuronal model).

-

Assay: MTT or ATP-Glo.

-

Critical Threshold: Compounds with CC50 < 50 µM are generally flagged as toxic, unless the therapeutic potency is in the nanomolar range.

Table 1: Representative Screening Data Structure

| Compound ID | R-Group Variant | NMDA IC50 (µM) | T. brucei EC50 (µM) | HepG2 CC50 (µM) | Selectivity Index |

| MNP-Ada-01 | Parent (H) | 5.2 | 1.8 | 45.0 | 25 |

| MNP-Ada-04 | 3-Fluoro | 1.1 | 8.5 | >100 | >11 |

| MNP-Ada-09 | Amine (Reduced) | >50 | >50 | 12.0 | <1 |

| Standard | Memantine | 1.5 | N/A | >100 | N/A |

Part 4: Metabolic Stability (The Nitro Liability)

The 5-nitro group is susceptible to enzymatic reduction by nitroreductases (bacterial or hepatic), yielding the corresponding aniline. Aromatic amines can be genotoxic (Ames positive).

Microsomal Stability Assay

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Protocol:

-

Incubate MNP-Ada (1 µM) with HLM at 37°C.

-

Sample at t=0, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile.

-

Analysis: LC-MS/MS monitoring the parent mass (M+) and the reduced amine mass (M-30 or M-32 depending on mechanism).

-

-

Interpretation: Rapid disappearance of parent and appearance of the amine indicates high metabolic instability.

Figure 3: Metabolic Fate & Toxicity Pathway

Caption: The reduction of the nitro group is the primary metabolic risk factor, potentially leading to toxic aniline derivatives.

References

-

BenchChem. (2025).[2][3][4] Assessing the Biological Landscape of 1,3-Diaryl Adamantane Derivatives: A Comparative Guide. Retrieved from

-

Foscolos, A. S., et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. RSC Medicinal Chemistry .[5] Retrieved from

-

Parsons, C. G., et al. (2007).[6][7] Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology .

-

Liu, J., et al. (2024).[8] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules (MDPI) . Retrieved from

-

Lipton, S. A. (2004).[6] Paradigm shift in neuroprotection by NMDA receptor antagonists: Memantine and beyond. Nature Reviews Drug Discovery .

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Mechanism of action of adamantane derivatives

Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) represents a privileged structure in medicinal chemistry, characterized by high lipophilicity, unique steric bulk, and rigid cage geometry.[1][2][3] While historically recognized for the antiviral activity of Amantadine against Influenza A, the scaffold’s pharmacological utility has evolved significantly.[2] This guide dissects the molecular mechanisms of adamantane derivatives, specifically focusing on their dual role as M2 proton channel blockers and uncompetitive NMDA receptor antagonists (e.g., Memantine ).[2] Furthermore, it elucidates emerging polypharmacology at Sigma-1 and P2X7 receptors, providing a roadmap for researchers to validate these mechanisms using field-proven experimental protocols.

The Adamantane Scaffold: Chemical Biology

The adamantane cage is not merely a passive carrier; it acts as a "molecular anchor" that fits into hydrophobic pockets of ion channels.

-

Lipophilicity: The cage structure facilitates blood-brain barrier (BBB) penetration (logP ~2.5–3.5), essential for CNS indications.

-

Steric Bulk: The globular shape (diameter ~7 Å) is perfectly sized to physically occlude the pores of specific ion channels (M2, NMDA) without collapsing the protein structure.

-

Functionalization: Amino-derivatives (1-amino-adamantane) introduce a positive charge at physiological pH, allowing for electrostatic interactions with channel pore residues (e.g., Asp/Glu rings).

Antiviral Mechanism: Influenza A M2 Channel Blockade

The M2 protein is a pH-gated proton channel essential for viral uncoating within the endosome.[2]

Mechanistic Causality

-

Acidification Trigger: Upon endocytosis, the endosomal pH drops. The M2 channel opens to allow H+ influx into the virion.

-

Protonation of His37: The channel's selectivity filter contains a histidine tetrad (His37). Protonation of His37 triggers electrostatic repulsion, opening the Trp41 gate.

-

Physical Occlusion: Amantadine and Rimantadine enter the N-terminal lumen of the channel.

-

Stabilization: The adamantane cage fits into a hydrophobic pocket formed by Val27 and Ala30. The ammonium group points toward His37, disrupting the proton exchange network and preventing H+ conduction.

Resistance (S31N)

The S31N mutation places a hydrophilic asparagine residue in the pore. This introduces steric hindrance and alters the pore's hydration shell, preventing adamantane binding while maintaining proton conductance.

Figure 1: Mechanism of M2 proton channel inhibition by Amantadine. The drug physically blocks the pore, preventing the acidification required for viral uncoating.

Neuropharmacology: NMDA Receptor Antagonism

Memantine is the gold standard for uncompetitive, low-affinity, open-channel blockade . This mechanism distinguishes it from psychotomimetic drugs like MK-801 (Dizocilpine).

The "Trapping Block" Mechanism

-

Requirement for Activation: As an open-channel blocker, Memantine cannot bind unless the channel is open (glutamate/glycine bound).

-

Voltage Dependence: The positively charged amine binds deep in the pore (near the Selectivity Filter/Mg2+ site). Hyperpolarization drives the drug in; depolarization (synaptic firing) drives it out.

-

Fast Off-Rate (Kinetics):

-

MK-801: High affinity, slow off-rate. It stays bound even during transient depolarization, blocking critical synaptic plasticity (LTP), leading to side effects.

-

Memantine: Low affinity (Ki ~0.5 µM), fast off-rate.[4] It blocks tonic, pathological Ca2+ influx (excitotoxicity) but leaves the channel rapidly during the high-concentration glutamate burst of a synaptic event. This preserves normal cognitive function.

-

Figure 2: Kinetic model of Memantine action. The "Fast Off-Rate" allows the drug to distinguish between pathological noise (tonic activation) and physiological signal (synaptic transmission).

Emerging Polypharmacology

Researchers must be aware that adamantane derivatives are rarely "clean" single-target drugs.

| Target | Role of Adamantane Derivative | Therapeutic Implication |

| Sigma-1 Receptor | Agonist (e.g., Amantadine, Memantine) | Neuroprotection, ER stress reduction, modulation of IP3 receptors. |

| P2X7 Receptor | Antagonist (e.g., Adamantyl-benzamides) | Anti-inflammatory; blockade of ATP-gated cation channels involved in inflammasome activation. |

| 5-HT3 Receptor | Antagonist | Potential anti-emetic effects; contributes to complex CNS profile. |

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Activity

Purpose: Quantify proton channel block in Xenopus oocytes.

-

Expression: Inject Xenopus oocytes with cRNA encoding Influenza A M2 (WT or S31N). Incubate 48–72h at 18°C.

-

Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned glass microelectrodes (0.5–2 MΩ filled with 3M KCl).

-

Validation Step (Acid Activation):

-

Clamp voltage at -60 mV.

-

Switch perfusion to pH 5.5 buffer.

-

Success Criteria: Observe a rapid inward current (downward deflection) of 2–10 µA. If no current, expression failed.

-

-

Drug Application:

-

While at pH 5.5 (current stable), perfuse Amantadine (100 µM).

-

Measurement: Calculate % inhibition =

.

-

-

Washout: Switch back to pH 7.4 to ensure oocyte health (leak current check).

Protocol B: [3H]MK-801 Displacement Binding Assay

Purpose: Determine affinity (Ki) for the NMDA receptor pore (Self-validating via co-agonist requirement).

-

Membrane Prep: Homogenize rat forebrain in 0.32M sucrose. Centrifuge to isolate synaptic membranes. Wash extensively to remove endogenous glutamate/glycine (Crucial).

-

Incubation System:

-

Buffer: 5 mM Tris-HCl / 10 mM HEPES (pH 7.4).

-

Radioligand: (+)-[3H]MK-801 (final conc. 1–2 nM).

-

Co-agonists (Validation): Add 10 µM Glutamate and 10 µM Glycine .

-

Why? Without these, the channel remains closed, and [3H]MK-801 cannot bind. This validates that you are targeting the open channel.

-

-

Displacement: Add increasing concentrations of Memantine (

to -

Equilibrium: Incubate for 2 hours at room temperature (slow kinetics of MK-801 require long equilibrium).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

-

Analysis: Fit data to a one-site competition model to derive IC50 and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Summary

| Compound | Target | Assay | Potency (IC50 / Ki) | Reference |

| Memantine | NMDA Receptor | [3H]MK-801 Binding (Rat Brain) | Ki: 0.54 µM | [Parsons et al., 1999] |

| Amantadine | NMDA Receptor | [3H]MK-801 Binding (Rat Brain) | Ki: 10.5 µM | [Kornhuber et al., 1991] |

| MK-801 | NMDA Receptor | [3H]MK-801 Binding | Ki: 2.5 nM | [Wong et al., 1986] |

| Amantadine | M2 Channel (WT) | TEVC (pH 5.5) | IC50: ~16 µM | [Wang et al., 1993] |

| Adamantyl-benzamide | P2X7 Receptor | Ca2+ Flux (HEK293) | IC50: 18 nM | [GSK314181A Data] |

References

-

Kornhuber, J., et al. (1991).[5] "Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel."[6] European Journal of Pharmacology. Link

-

Parsons, C. G., et al. (1999).[4] "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology. Link

-

Wang, C., et al. (1993). "Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block." Journal of Virology. Link

-

Chen, H. S., et al. (1992). "Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism." Journal of Physiology. Link

-

Wilkinson, S. M., et al. (2017). "Adamantane derivatives as P2X7 receptor antagonists." ACS Chemical Neuroscience.[7] Link

Sources

- 1. connectsci.au [connectsci.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. mdpi.com [mdpi.com]

- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

Lipophilicity and solubility of 1-(2-Methoxy-5-nitrophenyl)adamantane

This guide serves as a technical whitepaper for researchers and drug development professionals characterizing the physicochemical profile of 1-(2-Methoxy-5-nitrophenyl)adamantane . It addresses the specific challenges posed by the adamantane "lipophilic bullet" and provides validated protocols for solubility and lipophilicity determination.

Executive Summary

This compound (CAS: 893765-46-3) represents a critical structural class in medicinal chemistry: the aryl-adamantanes .[1] Often utilized as a synthetic intermediate for retinoids (e.g., Adapalene analogs) or as a scaffold for neuroactive agents, this compound exhibits a distinct "brick-dust" physicochemical profile—high lipophilicity coupled with high crystal lattice energy.

This guide provides a comprehensive analysis of its solubility and lipophilicity, offering tailored experimental protocols to overcome the assay limitations common to highly hydrophobic adamantane derivatives.

Structural & Electronic Analysis

To understand the solubility behavior of this molecule, we must first analyze its structural components.

| Component | Physicochemical Contribution |

| Adamantane Cage | The Lipophilic Bullet. A rigid, diamondoid structure (C₁₀H₁₅) that contributes ~3.0–4.0 log units to lipophilicity. It provides metabolic stability but drastically reduces aqueous solubility. |

| 2-Methoxy Group | Steric Lock. Located ortho to the adamantane attachment, the methoxy group induces a torsional twist between the phenyl ring and the adamantane cage to relieve steric strain, disrupting planar crystal packing. |

| 5-Nitro Group | Electronic Withdraw. A strong electron-withdrawing group (EWG). While it adds polarity, it is insufficient to counteract the hydrophobicity of the adamantane cage. |

Developability Verdict: The compound is classified as BCS Class II/IV (Low Solubility), requiring specialized formulation strategies (e.g., lipid-based delivery or cyclodextrin complexation) for biological testing.

Lipophilicity Landscape (LogP/LogD)

Lipophilicity is the primary driver of this compound's pharmacokinetics, particularly its potential to cross the Blood-Brain Barrier (BBB).

In Silico Prediction vs. Reality

Standard algorithms often underestimate the "hydrophobic collapse" of the adamantane cage.

-

Predicted cLogP: 5.2 – 5.8 (High Lipophilicity)

-

Implication: The compound will partition almost exclusively into lipid bilayers. In standard "Shake-Flask" assays, the aqueous concentration will be below the limit of quantitation (LOQ).

Recommended Determination Protocol: RP-HPLC

For compounds with LogP > 4, the traditional shake-flask method is unreliable. We utilize Retention Time Correlation (RP-HPLC) .

Methodology:

-

Column: C18 Reverse Phase (high carbon load).

-

Mobile Phase: Isocratic MeOH/Water (70:30) with 0.1% Formic Acid.

-

Standards: Calibrate using a set of homologous n-alkylbenzenes with known LogP values.

-

Calculation:

Where

Solubility Profiling

The solubility of this compound is governed by the General Solubility Equation (GSE) , which balances lipophilicity (LogP) and crystal lattice energy (Melting Point,

Solubility Landscape

-

Water: Insoluble (< 1 µg/mL).

-

DMSO: Soluble (> 50 mg/mL). Caution: Precipitation may occur upon dilution into aqueous buffers.

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), THF, and Toluene.

Protocol: Thermodynamic Solubility Assay

This protocol ensures equilibrium saturation, critical for accurate data in drug discovery.

Workflow Visualization (DOT):

Figure 1: Thermodynamic solubility workflow ensuring phase equilibrium and solid-state integrity.

Step-by-Step Protocol:

-

Preparation: Weigh 2–5 mg of solid compound into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target media (e.g., PBS pH 7.4).

-

Equilibration: Agitate at 300 rpm for 24 hours at 25°C.

-

Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (low binding).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Biopharmaceutical Implications

Understanding the data generated above is crucial for decision-making in lead optimization.

Membrane Permeability (PAMPA/Caco-2)

Due to high LogP (>5), this compound will exhibit high passive permeability . However, it is prone to:

-

Non-specific binding: It will bind extensively to plasticware and lipid membranes.

-

Retention: It may become trapped in the lipid bilayer rather than crossing into the cytosol (Membrane Retention).

Metabolic Stability

The adamantane cage is generally resistant to P450 oxidation. However, the methoxy group is a metabolic "soft spot" liable to O-demethylation (CYP2D6/3A4), revealing a phenol which is then rapidly glucuronidated. The nitro group is susceptible to reduction to an aniline under hypoxic conditions or by gut microbiota.

Synthesis & Handling

-

Purification: Do not use reverse-phase chromatography as the primary purification method due to strong column retention. Use Normal Phase Silica (Hexane/EtOAc).

-

Storage: Store as a solid. DMSO stock solutions should be kept frozen and protected from light to prevent nitro-group degradation.

References

-

BenchChem. this compound Structure and Properties. Retrieved from .

-

Liu, J., et al. (2017).[2] "The adamantane scaffold: Beyond a lipophilic moiety."[2][3][4][5] Journal of Medicinal Chemistry. .

-

Loftsson, T., & Brewster, M. E. (2012).[2] "Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes." Journal of Pharmacy and Pharmacology.

-

Wanka, L., et al. (2013). "The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives." Chemical Reviews. .

-

PubChem. Compound Summary for this compound..

Sources

Discovery and history of adamantane compounds

Executive Summary

Adamantane (

The Origins: Isolation and Structural Elucidation (1933)

The history of adamantane begins not in a synthesis lab, but in the crude oil fields of Hodonín, Czechoslovakia.[1] In 1933, Stanislav Landa and V. Machacek isolated a volatile crystalline hydrocarbon from Moravian naphtha.

-

The Anomaly: The compound exhibited an anomalously high melting point (

) for its molecular weight, a characteristic now attributed to its high symmetry and rotational freedom in the crystal lattice. -

Structural Confirmation: Early X-ray diffraction studies confirmed the "cage" structure, consisting of four fused cyclohexane rings in chair conformation, effectively a single unit cell of the diamond lattice.

The Synthetic Revolution: Schleyer’s Rearrangement (1957)

Before 1957, adamantane synthesis was a laborious, multi-step process (Prelog, 1941) with yields <1%. The paradigm shifted when Paul von Ragué Schleyer discovered the acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.

Mechanism: The Thermodynamic Sink

The reaction is driven by the relief of ring strain. The starting material, endo-tetrahydrodicyclopentadiene, possesses significant angle strain. In the presence of a strong Lewis acid (

Visualization: The Rearrangement Pathway